molecular formula C10H11BrO2 B176628 Methyl 5-bromo-2,4-dimethylbenzoate CAS No. 152849-72-4

Methyl 5-bromo-2,4-dimethylbenzoate

Cat. No.: B176628
CAS No.: 152849-72-4
M. Wt: 243.1 g/mol
InChI Key: DVWSCROTFQAIEU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-dimethylbenzoate: is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are substituted with a bromine atom and two methyl groups, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Methyl 5-bromo-2,4-dimethylbenzoate has several applications in scientific research, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Mechanism of Action

Target of Action

Methyl 5-bromo-2,4-dimethylbenzoate is a chemical compound used in organic synthesis. It’s often used in suzuki-miyaura coupling reactions, which suggests that its primary targets could be organoboron compounds .

Mode of Action

In Suzuki-Miyaura coupling reactions, this compound likely acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom in the compound is replaced by an organoboron group, forming a new carbon-carbon bond .

Biochemical Pathways

In the context of organic synthesis, it’s involved in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .

Pharmacokinetics

It’s reported to have high gastrointestinal absorption , suggesting that it could be well-absorbed if ingested. Its lipophilicity and other properties suggest that it could potentially cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the context of its use. In organic synthesis, its primary effect is the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in a dry, room temperature environment to maintain its stability . The reaction conditions, such as temperature, solvent, and the presence of a catalyst, can also significantly affect its reactivity and the outcome of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2,4-dimethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2,4-dimethylbenzoic acid followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The resulting 5-bromo-2,4-dimethylbenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2,4-dimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 5-bromo-2,4-dimethylbenzyl alcohol.

    Oxidation: 5-bromo-2,4-dimethylbenzoic acid.

Comparison with Similar Compounds

Methyl 5-bromo-2,4-dimethylbenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 5-bromo-2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWSCROTFQAIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434211
Record name methyl 5-bromo-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152849-72-4
Record name methyl 5-bromo-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of the above methyl 2,4-dimethylbenzoate (19.75 g) and activated aluminum neutral oxide (120 g) was added dropwise bromine (9.25 ml) while stirring at room temperature. The mixture was stirred at room temperature for 8 hours, and diluted with diethyl ether (1000 ml). Insoluble materials were filtered off, and washed with diethyl ether (500 ml). The combined filtrate was washed successively with 10% aqueous sodium thiosulfate solution, a saturated aqueous sodium hydrogen carbonate solution and brine. The filtrate was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was crystallized from methanol (40 ml) to give methyl 5-bromo-2,4-dimethylbenzoate (6.34 g) as colorless crystals. APCI-Mass m/Z 243/245 (M+H).
Quantity
19.75 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
9.25 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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